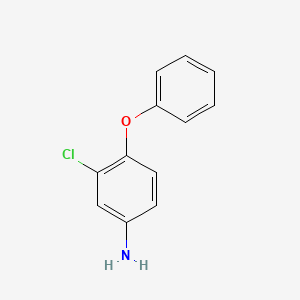

3-Chloro-4-phenoxyaniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJFBKCMYYAWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277571 | |

| Record name | 3-CHLORO-4-PHENOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5335-29-5 | |

| Record name | 3-CHLORO-4-PHENOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-CHLORO-4-PHENOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 3 Chloro 4 Phenoxyaniline

Established Reaction Pathways for 3-Chloro-4-phenoxyaniline Synthesis

The traditional synthesis of this compound and its derivatives typically involves a two-stage process: the formation of a diaryl ether linkage followed by the reduction of a nitro group to an amine.

Nucleophilic Substitution Reactions in this compound Formation

The formation of the ether bond in the precursor to this compound is commonly achieved through nucleophilic aromatic substitution, most notably via the Ullmann condensation. wikipedia.org This reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of the precursor to this compound, this typically involves the reaction of 3,4-dichloronitrobenzene (B32671) with a phenol.

A common pathway starts with the reaction of 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene. nih.gov In this process, a base like potassium hydroxide (B78521) (KOH) is used to deprotonate the phenol, generating a more nucleophilic phenoxide ion. This ion then displaces one of the chlorine atoms on the 3,4-dichloronitrobenzene ring. The reaction is facilitated by a copper catalyst and heat. wikipedia.orgnih.gov The nitro group on the benzene (B151609) ring activates the halide for this substitution. This reaction results in the formation of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, a direct precursor to a derivative of the target molecule. nih.gov

The classic Ullmann ether synthesis often requires high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene (B124822). wikipedia.org However, advancements have introduced the use of soluble copper catalysts supported by ligands, which can improve reaction conditions. wikipedia.org The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. mdpi.com

Reductive Processes in Aniline (B41778) Derivative Synthesis

The final step in the established pathway is the reduction of the nitro group of the ether intermediate to form the aniline. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. A widely used and effective method involves using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. nih.govgoogle.com

For instance, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene can be reduced to the corresponding aniline by refluxing it with a mixture of iron powder and acetic acid in an ethanol/water solvent system. nih.gov This method is often preferred for its high yield and the relative safety and low cost of the reagents. nih.gov

Alternative reduction methods for converting the nitro group to an amine include catalytic hydrogenation. This process uses hydrogen gas in the presence of a metal catalyst, such as platinum on carbon (Pt/C), palladium on carbon (Pd/C), or Raney nickel. google.com For example, 3-chloro-4-fluoronitrobenzene (B104753) is effectively reduced to 3-chloro-4-fluoroaniline (B193440) using a 1% Pt/C catalyst under hydrogen pressure, achieving high purity and yield. google.com The choice of reducing agent can be optimized based on substrate compatibility and desired reaction conditions.

| Reducing Agent/System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Fe/HOAc | EtOH/H₂O | Reflux | 94% | nih.gov |

| H₂ (0.8 MPa), 1% Pt/C | None | 80°C | 96% | google.com |

| H₂ (5.0 MPa), 1% Pt/C | None | 50°C | 94% | google.com |

Novel Synthetic Routes and Optimization Strategies for this compound

Modern synthetic chemistry seeks to develop more efficient and selective methods. For this compound, this includes advanced catalytic systems that can form the key bonds with greater precision and under milder, more environmentally friendly conditions.

Chemo- and Regioselective Synthetic Approaches

Advanced methods like the Buchwald-Hartwig amination have revolutionized the formation of carbon-nitrogen (C-N) bonds. youtube.com This palladium-catalyzed cross-coupling reaction directly couples an aryl halide with an amine, offering an alternative route to aniline derivatives. youtube.comorganic-chemistry.org This approach can provide greater control over which parts of a molecule react (chemoselectivity) and where the new bond forms (regioselectivity).

The success of the Buchwald-Hartwig amination relies heavily on the choice of a phosphine (B1218219) ligand, which is crucial for the efficiency of the palladium catalyst. youtube.com Bulky, electron-rich phosphine ligands are known to significantly improve reaction outcomes. youtube.com This methodology allows for the selective reaction of an aryl bromide in the presence of a less reactive aryl chloride, enabling the controlled, stepwise functionalization of molecules with multiple halogen substituents. nih.gov Such selectivity is critical when assembling complex molecules, allowing for the construction of specific isomers that would be difficult to produce using traditional methods. nih.govnih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to make chemical processes more sustainable by reducing waste, minimizing energy use, and employing less hazardous materials. nih.gov These principles can be applied to the synthesis of this compound. One key area of focus is the use of alternative energy sources, such as microwave irradiation, which can dramatically reduce reaction times compared to conventional heating. thieme-connect.deresearchgate.net

Synthesis of Analogs and Derivatives of this compound

The core structure of this compound is a versatile scaffold for creating a wide range of analogs and derivatives with applications in pharmaceuticals and materials science. nih.govresearchgate.net These new molecules are typically synthesized by either modifying the parent aniline or by using slightly different starting materials in the established synthetic pathways.

Halogenated Phenoxyaniline (B8288346) Congeners Synthesis

The synthesis of halogenated phenoxyaniline congeners, such as the closely related 3-chloro-4-(4'-chlorophenoxy)aniline, serves as a fundamental example of the synthetic routes employed for this class of compounds. The process typically involves a two-step sequence: the formation of a diaryl ether via an Ullmann condensation, followed by the reduction of a nitro group to the target aniline.

A common method begins with the reaction of a phenol with a halogenated nitrobenzene in the presence of a copper catalyst. wikipedia.orgmdpi.com For instance, the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene is achieved by reacting 4-chlorophenol with 3,4-dichloronitrobenzene. nih.gov This reaction is a classic Ullmann condensation, which involves the copper-promoted coupling of an aryl halide with an alcohol or phenol to form a diaryl ether. wikipedia.orgbyjus.comorganic-chemistry.org Traditionally, these reactions require high temperatures (often over 210°C) and stoichiometric amounts of copper in polar solvents like DMF or nitrobenzene. wikipedia.org The mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

The subsequent and final step is the reduction of the nitro group of the resulting nitrobenzene intermediate to form the aniline congener. A standard and efficient method for this transformation is the use of iron powder in a mixture of ethanol, water, and a small amount of acid, such as acetic acid, under reflux conditions. nih.gov This method is widely used due to its effectiveness and the relative safety and low cost of the reagents. The reaction mixture is heated for several hours, after which the solid iron and iron oxides are filtered off. The final product is then isolated from the filtrate, often requiring purification by flash chromatography to yield the desired halogenated phenoxyaniline. nih.gov

Table 1: Synthesis of 3-chloro-4-(4'-chlorophenoxy)aniline

| Step | Reactants | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Ullmann Condensation | 4-chlorophenol, 3,4-dichloronitrobenzene | KOH, Copper (Cu) | 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | 96% | nih.gov |

This interactive table summarizes the key steps in the synthesis of a halogenated congener of this compound.

Hybrid Drug Design Incorporating this compound Moieties

Hybrid drug design is a modern pharmaceutical strategy that involves covalently linking two or more distinct pharmacophores (active molecular structures) into a single molecule. nih.govmdpi.com The goal is to create a new chemical entity with improved efficacy, a better side-effect profile, or the ability to overcome drug resistance by acting on multiple biological targets. nih.govmdpi.com The this compound scaffold is a valuable building block in this approach due to its structural features, which allow for its incorporation into larger, more complex molecules.

A prominent example of a hybrid drug synthesized from a this compound derivative is Rafoxanide. nih.gov Rafoxanide is a halogenated salicylanilide (B1680751) used as an anthelmintic agent against parasites in livestock. nih.gov Its structure effectively combines the halogenated phenoxyaniline moiety with a diiodosalicylic acid moiety.

The synthesis of Rafoxanide demonstrates the utility of 3-chloro-4-(4'-chlorophenoxy)aniline as a key intermediate. In a key step, this aniline derivative is coupled with 3,5-diiodosalicylic acid. nih.gov The reaction is facilitated by forming the salicylic (B10762653) acid chloride in situ using a reagent like phosphorus trichloride (B1173362) (PCl₃) in a solvent such as xylene. nih.gov This forms an amide bond between the two molecular fragments, resulting in the final hybrid drug, Rafoxanide. This molecule's biological activity stems from its ability to uncouple oxidative phosphorylation in parasites.

Table 2: Example of Hybrid Drug Synthesis

| Intermediate | Coupled Moiety | Coupling Reagent | Final Hybrid Drug | Biological Use | Reference |

|---|

This interactive table illustrates the role of a this compound congener in the design of the hybrid drug Rafoxanide.

Derivatization for Enhanced Biological Activity

The targeted modification, or derivatization, of a lead compound is a cornerstone of medicinal chemistry. By systematically altering the structure of a molecule like this compound, researchers can fine-tune its properties to enhance its interaction with a biological target, thereby increasing its potency and selectivity.

A clear example of this strategy is found in the development of dual epidermal growth factor receptor (EGFR) and ErbB-2 kinase inhibitors, which are important targets in cancer therapy. nih.gov Researchers have designed and synthesized a series of pyrimidine (B1678525) derivatives based on a scaffold that includes a this compound substructure. Specifically, a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were created to explore structure-activity relationships. nih.gov

In this research, the core molecule was derivatized by introducing various substituents onto the phenoxy group at the 6-position of the pyrimidine ring. These modifications were designed to probe the binding pocket of the target kinases and identify functional groups that could lead to improved inhibitory activity. nih.gov The study found that introducing groups capable of forming additional interactions, such as acrylamide, cyanoacetamide, and aminopyrimidinylamino moieties, led to compounds with significantly enhanced dual inhibitory activity against both EGFR and ErbB-2 kinases. nih.gov

Table 3: Biological Activity of Derivatized Compounds

| Compound ID | Key Derivatization Group | EGFR IC₅₀ (nM) | ErbB-2 IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 6 | 3-acrylamidophenoxy | 37 | 29 | nih.gov |

| 9 | 3-cyanoacetamidophenoxy | 48 | 38 | nih.gov |

| 11 | 3-[6-(4-amino)pyrimidinyl]aminophenoxy | 61 | 42 | nih.gov |

| 14 | 3-phenoxyacetamidophenoxy | 65 | 79 | nih.gov |

This interactive table presents research findings on how different derivatizations of a this compound-containing scaffold impact biological activity against cancer-related kinases.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Chloro 4 Phenoxyaniline and Its Derivatives

Influence of Molecular Structure on Biological Activity

The specific placement of substituents and the presence of halogens on the phenoxyaniline (B8288346) scaffold are critical determinants of biological activity.

Positional Isomer Effects on Receptor Binding and Enzyme Inhibition

The positioning of functional groups on the aniline (B41778) and phenoxy rings of 3-chloro-4-phenoxyaniline derivatives significantly impacts their ability to bind to receptors and inhibit enzymes. For instance, in a series of pyrimidine (B1678525) derivatives designed as dual epidermal growth factor receptor (EGFR) and ErbB-2 kinase inhibitors, the core structure is based on 4-(3-chloro-4-phenoxyanilino)pyrimidine. nih.gov The specific substitution pattern is crucial for activity.

Research on related phenoxyaniline structures, such as 2-phenoxyaniline (B124666) derivatives, has shown that the position of substituents influences their inhibitory action on systems like the Na+/Ca2+ exchange. google.com While 3-phenoxyaniline (B129670) itself is a known chemical entity, its biological and pharmacological activities, including enzyme inhibition and receptor binding, are highly dependent on the nature and position of further substitutions. ontosight.ai

Role of Halogenation in Ligand-Enzyme Interactions

The presence and position of halogen atoms, such as the chlorine in this compound, play a pivotal role in modulating the biological activity of these compounds. nih.gov Halogens can influence the electronic properties, lipophilicity, and conformation of a molecule, thereby affecting its binding affinity to target enzymes. nih.gov

In the context of 3-chloro-4-phenoxyanilino pyrimidine derivatives, the chloro substituent at the 3-position of the aniline ring is a key feature for their potent inhibitory activity against EGFR and ErbB-2 kinases. nih.gov This is also observed in other kinase inhibitors where specific halogenation patterns are essential for high-affinity binding to the ATP-binding pocket of the enzyme.

Substituent Effects on Pharmacological Profiles

The pharmacological profile of this compound analogs can be finely tuned by introducing various substituents at different positions on the molecule. In the development of dual EGFR/ErbB-2 kinase inhibitors, a variety of substituents were introduced on the phenoxy group of the 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine scaffold. nih.gov

| Compound | Substituent at 3-position of Phenoxy Ring | EGFR IC₅₀ (nM) | ErbB-2 IC₅₀ (nM) |

|---|---|---|---|

| Compound 6 | Acrylamido | 37 | 29 |

| Compound 9 | Cyanoacetamido | 48 | 38 |

| Compound 11 | {3-[6-(4-amino)pyrimidinyl]amino} | 61 | 42 |

| Compound 14 | Phenoxyacetamido | 65 | 79 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net

Predictive Models for Biological Efficacy

For analogs of this compound, QSAR models can be developed to predict their biological efficacy, such as their inhibitory activity against specific enzymes. mdpi.com These models are built using a dataset of compounds for which the biological activity has been experimentally determined. By correlating the structural features of these molecules with their activity, a predictive model can be generated. researchgate.net

For example, in the study of phenoxyacetic acid derivatives, QSAR models were successfully used to predict various biological properties. mdpi.com Similarly, for a series of LTA4 hydrolase inhibitors with a phenoxy propyl amino scaffold, a robust QSAR model was developed with good predictive power. nih.gov Such models are invaluable in drug discovery for prioritizing the synthesis of new analogs with potentially improved activity. tandfonline.com

Descriptors and Parameters in QSAR Analysis

The development of a QSAR model relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These descriptors can be broadly categorized as:

Constitutional descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts. nih.gov

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. nih.gov

Physicochemical descriptors: These relate to properties like lipophilicity (e.g., logP), and electronic properties (e.g., partial charges). mdpi.comnih.gov

Quantum chemical descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure of the molecule.

In a typical QSAR study, a large number of descriptors are calculated for each molecule in the dataset. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to select the most relevant descriptors and build the QSAR model. pensoft.netresearchgate.net The quality of the model is assessed using various statistical parameters, including the correlation coefficient (r² or q²) and the root mean square error (RMSE). pensoft.netresearchgate.net For instance, a QSAR model for LTA4 hydrolase inhibitors used six descriptors to achieve a high correlation (r² = 0.98). nih.gov

| Descriptor Category | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Molecular composition and size |

| Topological | Wiener index, Kier & Hall indices | Molecular branching and connectivity |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |

| Electronic | Dipole moment, HOMO/LUMO energies | Distribution of electrons and reactivity |

Conformational Analysis and Molecular Flexibility of this compound

The flexibility of the molecule is also determined by the energy barriers to rotation around the key single bonds. The rotational barrier around the C-N bond in the aniline moiety is influenced by the electronic nature of the substituents on the ring. Computational studies on para-substituted anilines have shown that electron-withdrawing groups tend to increase the rotational barrier around the phenyl-NH2 bond, while electron-donating groups have the opposite effect. researchgate.net The phenoxy group at the 4-position of the aniline ring in this compound is generally considered to be electron-donating through resonance, which would suggest a relatively low rotational barrier for the amino group, allowing for its reorientation.

To illustrate the potential conformational space of this compound, a table of representative torsional angles and rotational energy barriers for related diphenyl ether and aniline structures is presented below. It is important to note that these are generalized values and the actual parameters for this compound may vary.

| Parameter | Description | Representative Value/Range | Influencing Factors |

|---|---|---|---|

| C-O-C-C Torsional Angle (φ) | The angle defining the twist between the two phenyl rings. | ~20° - 70° | Steric hindrance between rings, electronic effects of substituents. |

| Rotational Barrier (C-O bonds) | The energy required for full rotation around the C-O bonds. | Relatively low, allowing for dynamic twisting. | Size and nature of ortho-substituents. |

| C-C-N-H Torsional Angle (χ) | The angle defining the orientation of the amino group relative to the phenyl ring. | Can vary, with low energy barriers between conformers. | Electronic nature of para-substituents. |

| Rotational Barrier (C-N bond) | The energy required for rotation of the amino group. | Low, influenced by para-substituent. | Electron-donating or withdrawing nature of the substituent at the 4-position. |

Biological and Biochemical Investigations of 3 Chloro 4 Phenoxyaniline

Interactions with Cytochrome P450 Enzymes (CYPs)

The interaction of 3-chloro-4-phenoxyaniline with cytochrome P450 (CYP) enzymes, particularly the CYP2B subfamily, has been a subject of detailed biochemical investigation. These studies, employing techniques such as spectral binding titrations and enzyme inhibition assays, have provided valuable insights into the metabolism of halogenated compounds and the species-specific differences in CYP enzyme function.

Mechanism of Interaction with CYP2B Enzymes

Studies investigating the interaction of this compound and its analogues with various CYP2B enzymes, including rat CYP2B1, rabbit CYP2B4, and human CYP2B6, have revealed complex binding and inhibitory patterns. For many phenoxyaniline (B8288346) (POA) congeners, a strong correlation is observed between their spectral binding constants (Ks) and their 50% inhibitory concentrations (IC50), with less than a 3-fold difference between these values. However, for this compound, significant discrepancies between Ks and IC50 values have been noted, particularly with CYP2B1 and CYP2B6. acs.orgnih.govnih.gov

This discrepancy suggests that the initial binding of the compound to the enzyme's active site does not directly correlate with its inhibitory potency under turnover conditions. This phenomenon indicates that other factors, such as the influence of redox partner proteins, play a crucial role in modulating the interaction. acs.orgnih.govnih.gov All tested phenoxyaniline analogues, including this compound, demonstrated a high binding affinity for CYP2B1, with Ks values of less than 1 µM. acs.orgnih.gov

Species-Specific Determinants of Metabolism and Halogenated Compounds

The metabolism of halogenated compounds like this compound often exhibits species-specific differences, which can be attributed to variations in the amino acid sequences of CYP enzymes across different species. Research has highlighted the importance of specific residues in determining the ligand interaction profiles of CYP2B enzymes. For instance, CYP2B1 was found to be the most sensitive of the tested CYP2B enzymes to POA congeners. acs.orgnih.govnih.gov

A key determinant in this species-specific interaction is the amino acid at position 363. To investigate this, the Val-363 residue from the highly sensitive rat CYP2B1 was introduced into the less sensitive rabbit CYP2B4 and human CYP2B6. This single amino acid substitution was sufficient to partially alter the protein-ligand interaction profiles of CYP2B4 and CYP2B6, making them more similar to that of CYP2B1. acs.orgnih.govnih.gov This finding underscores the critical role of specific active site residues in dictating the affinity and metabolism of halogenated substrates.

Impact of Redox Partner Proteins on CYP-Ligand Interactions

The interaction between CYP enzymes and their ligands is significantly influenced by the presence of redox partner proteins, namely cytochrome P450 oxidoreductase (POR) and cytochrome b5 (cyt b5). These proteins are essential for the catalytic activity of CYPs, but they also allosterically modulate the binding of substrates and inhibitors.

The addition of POR to spectral titrations of CYP2B6 with this compound's parent compound, phenoxyaniline (POA), was found to decrease the binding affinity of the ligand for the enzyme. acs.orgnih.govnih.gov This suggests that the interaction of POR with CYP2B6 induces conformational changes that affect the ligand binding site.

Furthermore, the inclusion of cytochrome b5 in a reconstituted enzyme system containing POR and CYP2B6 led to an increase in the IC50 value for POA. acs.orgnih.govnih.gov This indicates that cyt b5 can also modulate the inhibitory potency of these compounds. The profound effects of these redox partners on CYP2B-ligand interactions help to explain the observed inconsistencies between spectral binding constants and IC50 values for compounds like this compound. acs.orgnih.gov

Enzyme Inhibition Studies

Inhibition of Monoamine Oxidase-B (MAO-B)

Based on a comprehensive review of the available scientific literature, there are no direct studies reporting the inhibitory activity of this compound on the enzyme Monoamine Oxidase-B (MAO-B).

Inhibition of Enoyl Acyl Carrier Protein Reductase (Pf. EACP)

A thorough search of the scientific literature did not yield any studies that have directly investigated the inhibitory effect of this compound on the Plasmodium falciparum Enoyl Acyl Carrier Protein Reductase (Pf. EACP).

Interactive Data Tables

Table 1: Spectral Binding Constants (Ks) and IC50 Values for this compound (3CPOA) with CYP2B Enzymes

| Enzyme | Ks (µM) | IC50 (µM) |

| CYP2B1 | < 1 | > Ks |

| CYP2B6 | Not specified | > Ks |

Table 2: Effect of Redox Partners on Ligand Interaction with CYP2B6

| Ligand | Redox Partner Added | Effect on Interaction |

| Phenoxyaniline (POA) | POR | Decreased binding affinity |

| Phenoxyaniline (POA) | Cytochrome b5 | Increased IC50 value |

Modulation of Neuronal Calcium Ion Channels (CaV2.2 and CaV3.2)

Research into the modulation of neuronal calcium ion channels has identified the phenoxyaniline scaffold as a key structural component for activity against CaV2.2 and CaV3.2 channels. While direct studies on this compound are not extensively detailed in the available research, investigations into related compounds provide strong evidence for the potential of this chemical class.

Structural modifications of a known neuronal calcium channel blocker, MONIRO-1, have shown that constraining the phenoxyaniline portion of the molecule can lead to compounds with significantly improved affinities for the endogenously expressed CaV2.2 channel in the SH-SY5Y neuroblastoma cell line. These analogues also demonstrated promising activity towards the CaV3.2 channel, which was recombinantly expressed in HEK293T cells. Both CaV2.2 and CaV3.2 are considered important targets for the treatment of neuropathic pain. The N-type calcium ion channel (CaV2.2) is a well-established target for neuropathic pain, and T-type calcium channels like CaV3.2 are also implicated in pain signaling.

These findings suggest that the this compound structure is a promising starting point for the development of novel modulators of neuronal calcium ion channels. Further research is warranted to fully elucidate the specific interactions and therapeutic potential of this compound and its derivatives on CaV2.2 and CaV3.2.

Antimicrobial and Antiparasitic Activities

This compound, also referred to as ANI in some studies, has demonstrated notable antimalarial activity. This activity is believed to stem from its inhibition of the Plasmodium enoyl-acyl carrier protein reductase. Further research has explored the creation of hybrid molecules to enhance efficacy and combat drug resistance.

A significant development in this area is the synthesis of artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), a hybrid molecule combining artesunate with a derivative of this compound. This covalent linkage is designed to create a dual-action antimalarial agent.

In Vitro Activity:

In vitro studies have demonstrated the antiplasmodial activity of both this compound (ANI) and its hybrid, ATSA, against different strains of Plasmodium falciparum. When combined with existing antimalarial drugs, ANI showed synergistic effects. For instance, a combination of 1.1 ng/mL of artesunate and 3.3 µg/mL of ANI inhibited 50% of the growth of the W2 strain of P. falciparum. Similarly, a combination of 0.8 ng/mL of artesunate and 2.6 µg/mL of ANI was effective against the 3D7 strain. Combinations with chloroquine also showed efficacy.

The hybrid molecule ATSA was tested against both the chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. The IC50 values for ATSA were 11.47 ± 1.3 ng/mL for the 3D7 strain and 1.45 ± 0.26 ng/mL for the W2 strain.

In Vivo Activity:

In vivo studies in mice models have further substantiated the antimalarial potential of these compounds. A combination of the ED50 concentrations of artesunate and ANI resulted in the complete clearance of parasites. The hybrid molecule ATSA demonstrated chemosuppression activity against both sensitive and resistant strains of malaria parasites in mice. The ED50 of ATSA was determined to be 4.211 mg/kg body weight against the P. berghei ANKA strain.

Table 1: In Vitro Antimalarial Activity of this compound (ANI) and its Hybrid (ATSA)

| Compound/Combination | Plasmodium falciparum Strain | IC50 |

|---|---|---|

| ANI + Artesunate | W2 | 3.3 µg/mL (ANI) + 1.1 ng/mL (AS) |

| ANI + Artesunate | 3D7 | 2.6 µg/mL (ANI) + 0.8 ng/mL (AS) |

| ANI + Chloroquine | W2 | 3.7 µg/mL (ANI) + 22 ng/mL (CQ) |

| ANI + Chloroquine | 3D7 | 3.1 µg/mL (ANI) + 4.6 ng/mL (CQ) |

| ATSA | 3D7 | 11.47 ± 1.3 ng/mL |

| ATSA | W2 | 1.45 ± 0.26 ng/mL |

While direct studies on the antimycobacterial efficacy of this compound are limited in the available literature, research on related compounds provides some insight into the potential of this chemical class.

In a study focused on phenoxyalkylbenzimidazoles with activity against Mycobacterium tuberculosis, various aniline (B41778) derivatives were investigated. The findings indicated that both 3-chloroaniline (B41212) and 4-chlorophenyl thioether derivatives were less active compared to the parent compound in the series. This suggests that the specific substitution pattern on the aniline ring is crucial for antimycobacterial activity.

Further research is needed to specifically evaluate the efficacy of this compound against M. tuberculosis and various non-tuberculous mycobacterial (NTM) strains to determine its potential as an antimycobacterial agent.

The antiparasitic activity of this compound and its derivatives has been investigated against the malaria parasite Plasmodium falciparum. As detailed in the antimalarial activity section, both the parent compound and its hybrid molecules have shown significant efficacy against both drug-sensitive and drug-resistant strains of P. falciparum.

Regarding Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, direct evaluation of this compound was not found in the reviewed literature. However, research into other derivatives has shown promise. For instance, certain N(4)-phenyl substituted semicarbazones and thiosemicarbazones have been synthesized and evaluated for their in vitro trypanocidal activity against the bloodstream form of Trypanosoma brucei brucei. In one such study, propiophenone 4-phenyl-3-thiosemicarbazone exhibited significant trypanocidal activity with a half-inhibitory concentration (IC50) value of 7.63 micromolar (µM). Another compound, 4'-methylacetophenone 4-phenylsemicarbazone, showed moderate anti-trypanosomal activity with an IC50 of 62.54 µM. These findings indicate that derivatives containing a phenyl group, which is present in this compound, can possess anti-trypanosomal properties. Further investigation is required to determine the specific activity of this compound against T. brucei brucei.

Anti-inflammatory Research

Direct research on the anti-inflammatory properties of this compound is not extensively covered in the available scientific literature. However, studies on closely related derivatives suggest that this chemical scaffold may be a promising starting point for the development of anti-inflammatory agents.

One study detailed the synthesis of 3-chloro-4-cyclopropylmethoxyphenylacetic acid from 3-chloro-4-hydroxyacetophenone, a related compound. The lysine salt of this synthesized acid was tested for its anti-inflammatory, analgesic, and antipyretic activities and was found to compare favorably with established anti-inflammatory drugs like alclofenac and phenylbutazone.

Another study investigated the anti-inflammatory and anti-oxidant effects of p-chloro-phenyl-selenoesterol in a model of inflammatory bowel disease. This compound demonstrated a reduction in the clinical and histopathologic severity of colitis, which was associated with a significant decrease in proinflammatory cytokines.

These findings, while not directly on this compound, indicate that chloro-phenyl derivatives have the potential for significant anti-inflammatory effects, warranting further investigation into the specific properties of this compound.

Neuroprotective Potentials of Derivatives

Derivatives of this compound have emerged as a subject of interest in the search for novel neuroprotective agents. Research has focused on the potential of N-acyl derivatives of the broader 4-phenoxyaniline (B93406) scaffold to mitigate neuronal cell death, a key factor in neurodegenerative disorders.

Studies have shown that N-acyl-substituted derivatives of 4-phenoxyaniline can offer significant protection against glutamate- and Bid-induced toxicity in cultured neurons. The Bid protein is a pro-apoptotic member of the Bcl-2 family that has been identified as a potential drug target in models of neuronal cell death.

Furthermore, molecular docking studies have been conducted on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives as potential inhibitors of monoamine oxidase-B (MAO-B). Inhibition of MAO-B can increase dopamine levels and is a therapeutic strategy for Parkinson's disease. The results of these in silico studies suggest that these derivatives have a higher binding affinity for the MAO-B enzyme than standard inhibitors, indicating their potential as anti-Parkinsonian agents and, by extension, as neuroprotective compounds.

These findings highlight the potential of developing derivatives of this compound as therapeutic agents for neurodegenerative diseases.

Drug-Protein Binding Dynamics

The interaction of xenobiotics with proteins is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. The binding of a compound to plasma proteins, such as serum albumin, influences its distribution, metabolism, and excretion. Furthermore, interactions with metabolic enzymes, like the cytochrome P450 (CYP) superfamily, govern the biotransformation of the compound, affecting its biological activity and potential toxicity. This section details the available research findings on the binding dynamics of this compound with key proteins.

Scientific investigations have explored the interaction of this compound, referred to in some studies as 3CPOA, with various isoforms of the cytochrome P450 enzyme system. These studies are crucial for understanding the metabolic fate of the compound.

Spectral binding titrations and inhibition assays have been employed to characterize the binding affinity and inhibitory potential of this compound towards rat CYP2B1, rabbit CYP2B4, and human CYP2B6 enzymes. nih.govnih.gov These enzymes are involved in the metabolism of a wide range of xenobiotics.

A notable observation from these studies is the significant discrepancy between the spectral binding constants (Ks) and the 50% inhibitory concentrations (IC50) for this compound's interaction with CYP2B1 and CYP2B6. nih.govnih.gov While the Ks value indicates the affinity of the compound for the enzyme's active site in a resting state, the IC50 value reflects its ability to inhibit the enzyme's catalytic activity under turnover conditions. Such a discrepancy suggests a complex interaction mechanism that may be influenced by the presence of other components of the metabolic system. nih.gov

The research highlights that redox partners, such as cytochrome P450 oxidoreductase (POR) and cytochrome b5, can significantly modulate the binding and inhibitory activity of compounds like this compound. For instance, the addition of POR has been shown to decrease the binding affinity of some phenoxyaniline analogs for CYP2B6. nih.govnih.gov

The following table summarizes the reported spectral binding constants and IC50 values for this compound with different CYP2B isoforms.

| Enzyme | Spectral Binding Constant (Ks) | 50% Inhibitory Concentration (IC50) | Species |

| CYP2B1 | Data not explicitly provided | Discrepancy with Ks noted | Rat |

| CYP2B4 | Data not explicitly provided | No significant discrepancy with Ks noted | Rabbit |

| CYP2B6 | Data not explicitly provided | Discrepancy with Ks noted | Human |

Serum albumin is the most abundant protein in the plasma and plays a crucial role in the transport of numerous endogenous and exogenous substances, including drugs and other xenobiotics. The binding of a compound to serum albumin can significantly affect its free concentration in the bloodstream, thereby influencing its efficacy and disposition.

As of the latest available research, specific experimental data on the binding of this compound to human serum albumin (HSA) or bovine serum albumin (BSA) is not present in the public scientific literature. Studies involving techniques such as fluorescence quenching, isothermal titration calorimetry, or equilibrium dialysis, which are commonly used to determine binding parameters like binding constants (Ka) and the number of binding sites (n), have not been reported for this particular compound.

For context, the interaction of structurally related aniline derivatives with serum albumins has been investigated. These studies typically reveal that the binding affinity is influenced by the nature and position of substituents on the aniline ring. The primary forces driving these interactions are often a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces.

Future research employing established methodologies will be necessary to elucidate the binding dynamics of this compound with serum albumin and to determine its binding affinity, the number of binding sites, and the thermodynamic parameters of the interaction. Such data would be invaluable for a comprehensive understanding of the pharmacokinetic profile of this compound.

Computational Chemistry and Molecular Modeling of 3 Chloro 4 Phenoxyaniline

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific molecular docking studies detailing the ligand-enzyme binding affinities for 3-Chloro-4-phenoxyaniline are not extensively available in the public domain, research on structurally related compounds provides valuable insights into the potential interactions of this chemical class. For instance, studies on derivatives of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine, which share a substituted aniline (B41778) core, have been conducted to assess their binding affinities against enzymes like Monoamine Oxidase-B (MAO-B), a target in neurodegenerative diseases. asiapharmaceutics.info In such studies, the binding energy, typically expressed in kcal/mol, is calculated to quantify the strength of the interaction between the ligand and the enzyme. A more negative binding energy indicates a stronger and more favorable interaction.

For example, in a study of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, compounds with specific substitutions demonstrated significant binding energies when docked with MAO-B. asiapharmaceutics.info These findings suggest that the 3-chloro-substituted aniline scaffold can serve as a foundation for designing potent enzyme inhibitors. The binding affinities of these derivatives are often compared to standard inhibitors to gauge their potential efficacy. asiapharmaceutics.info

Table 1: Illustrative Binding Energies of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine Derivatives against MAO-B

| Compound | Binding Energy (kcal/mol) |

| Derivative C23 | -120.20 |

| Derivative C33 | -116.97 |

| Safinamide (Standard) | -102.64 |

| Selegiline (Standard) | -74.38 |

| Rasagiline (Standard) | -72.76 |

This table is for illustrative purposes based on data for related compounds and does not represent data for this compound. asiapharmaceutics.info

The analysis of binding pockets and interaction profiles in molecular docking studies reveals the specific amino acid residues of the enzyme that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which collectively contribute to the stability of the ligand-enzyme complex.

In the context of substituted anilines, the orientation of the molecule within the binding pocket is crucial for its inhibitory activity. For the N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, visualization of the docked poses within the MAO-B active site showed that the compounds positioned themselves within the active site pocket, indicating a favorable orientation for inhibition. asiapharmaceutics.info The presence of electron-withdrawing groups, such as the chloro and fluoro substituents, was suggested to play a role in the enhanced binding affinity. asiapharmaceutics.info These detailed interaction profiles are vital for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors.

Density Functional Theory (DFT) Applications in Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular geometry, vibrational frequencies, and electronic properties of molecules like this compound.

Research on related compounds, such as 3-chloro-4-methyl aniline, has demonstrated the utility of DFT in determining optimized molecular structures and vibrational spectra. nih.gov Different functionals, such as B3LYP and BLYP, with a basis set like 6-31G(d), are often employed to calculate the ground-state molecular geometry. nih.gov The calculated bond lengths and angles can then be compared with experimental data where available, providing a measure of the accuracy of the computational method. nih.gov

DFT calculations also provide insights into the electronic properties of a molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are critical for understanding the reactivity of the molecule and its ability to participate in intermolecular interactions. For instance, the analysis of the electronic band structure through DFT can reveal the contributions of different atomic orbitals to the valence and conduction bands, which is essential for understanding the electronic behavior of the material in the solid state. nih.gov

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows the study of the time-dependent behavior of a molecular system, providing a dynamic view of the interactions between a ligand and its target protein.

While specific MD simulation studies for this compound are not readily found, the methodology is widely applied to understand the stability of ligand-protein complexes predicted by molecular docking. MD simulations can confirm the stability of the binding pose over time and reveal conformational changes in both the ligand and the protein upon binding. mdpi.comnih.gov Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the radius of gyration to evaluate the compactness of the complex. mdpi.com

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand-protein complex, often using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. This provides a more accurate estimation of the binding affinity than docking scores alone, as it takes into account the dynamic nature of the system and the effects of the solvent. mdpi.com For example, MD simulations have been used to confirm the stable interaction between various ligands and their target proteins, providing a theoretical basis for their observed biological activity. nih.govnih.gov

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3-Chloro-4-phenoxyaniline. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of an analogous compound, 4-phenoxyaniline (B93406), shows aromatic protons resonating in the range of 6.8 to 7.4 ppm, with the amino (-NH₂) protons appearing as a broad singlet. chemicalbook.com For this compound, the introduction of the chlorine atom would be expected to induce shifts in the signals of the adjacent protons on the chlorinated aniline (B41778) ring due to its electron-withdrawing nature.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. For a related compound, 3-chloroaniline (B41212), the carbon atoms of the benzene (B151609) ring appear in the range of approximately 115 to 147 ppm. rsc.org The carbon atom bonded to the chlorine atom typically shows a signal around 135 ppm, while the carbon bonded to the amino group is observed around 147 ppm. rsc.org The phenoxy group in this compound would introduce additional signals corresponding to its six carbon atoms.

A comprehensive analysis of both ¹H and ¹³C NMR spectra, including chemical shifts, signal multiplicities (splitting patterns), and integration values, allows for the unambiguous assignment of each proton and carbon atom within the this compound molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity between protons and carbons. psu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 6.5 - 7.5 | The exact positions will depend on the substitution pattern and electronic effects. |

| ¹H (-NH₂) | Broad singlet, variable | Position is dependent on solvent and concentration. |

| ¹³C (Aromatic) | 115 - 160 | Signals will be spread out due to the different electronic environments of the carbon atoms. |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific chemical bonds.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) group will typically show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. For instance, in aniline, these peaks appear around 3356 cm⁻¹ and 3433 cm⁻¹. researchgate.net

C-O-C Stretching: The ether linkage of the phenoxy group will produce a strong, characteristic absorption band, typically in the range of 1260-1000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, usually between 800 and 600 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic rings will be observed. C-H stretching typically occurs above 3000 cm⁻¹, while C=C ring stretching absorptions appear in the 1600-1450 cm⁻¹ region.

The FT-IR spectrum of the related compound 3-chloro-4-fluoroaniline (B193440) shows characteristic peaks that help in its identification. chemicalbook.com Similarly, the FT-IR spectrum of 3-chloro-4-methylaniline (B146341) provides a unique fingerprint for that molecule. chemicalbook.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Ether (-O-) | C-O-C Stretch | 1000 - 1260 |

| Aryl Halide (-Cl) | C-Cl Stretch | 600 - 800 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | > 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption bands in the UV region, usually between 200 and 400 nm. These absorptions are due to π → π* transitions within the benzene rings.

The UV-Vis spectrum of the parent compound, 4-phenoxyaniline, shows absorption maxima that can be influenced by the solvent environment. Solvatochromic studies, which examine the shift in absorption maxima (λ_max) as a function of solvent polarity, can offer insights into the nature of the electronic transitions and the molecule's ground and excited state dipole moments. For instance, a shift to longer wavelengths (red shift or bathochromic shift) with increasing solvent polarity often indicates a more polar excited state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis, often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be used to deduce the connectivity of the atoms. For example, the fragmentation of 3-chloro-4-methylaniline shows a prominent molecular ion peak and other significant fragments that help confirm its structure. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the aromatic rings, the conformation of the phenoxy group relative to the aniline ring, and how the molecules pack in the crystal lattice. The crystal structure of a related compound, 3-chloro-4-hydroxyphenylacetic acid salt, has been determined, providing detailed information about its solid-state conformation and hydrogen bonding network. nih.gov Similarly, the crystal structure of 3-chloro-4-fluoroaniline has been reported, showing the arrangement of molecules in the solid state. nih.gov

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Phenoxyaniline |

| 3-Chloroaniline |

| 3-Chloro-4-fluoroaniline |

| 3-Chloro-4-methylaniline |

| 3-Chloro-4-hydroxyphenylacetic acid |

| Aniline |

| 3-Chloro-4-(4-chlorophenoxy)aniline |

| 3-Chloro-4-methoxyaniline |

| 3-Chloro-4-(3-fluorobenzyloxy)aniline |

| 4-Bromo-3-chloroaniline |

| 4-Chloro-3-(trifluoromethyl)aniline |

Applications and Future Directions in Chemical and Biomedical Research

Role as a Key Intermediate in Organic Synthesis

3-Chloro-4-phenoxyaniline is a valuable intermediate in organic synthesis, enabling the construction of more complex molecular architectures. Its amino group and aromatic rings offer multiple reaction sites for derivatization.

Synthesis of Schiff Bases and Heterocyclic Compounds

The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. advancechemjournal.cominternationaljournalcorner.com These compounds, characterized by a -C=N- double bond, are themselves important intermediates for the synthesis of various heterocyclic compounds. advancechemjournal.com The formation of Schiff bases is often catalyzed by a few drops of acid and proceeds by refluxing the aniline (B41778) and carbonyl compound in a suitable solvent like ethanol. advancechemjournal.cominternationaljournalcorner.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest in medicinal chemistry and materials science. researchgate.net The Schiff bases derived from this compound can serve as precursors for the synthesis of various heterocyclic systems through cyclization reactions. The specific type of heterocyclic compound formed depends on the reactants and reaction conditions employed.

Precursor for Advanced Materials

The structural characteristics of this compound and its derivatives make them promising candidates for the development of advanced materials. The presence of the phenoxy group can contribute to the formation of liquid crystal phases and enhance the thermal stability of polymers. Some related aniline derivatives are utilized in the production of dyes and pigments.

Contribution to Medicinal Chemistry Scaffolds

The this compound core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build a variety of biologically active compounds. researchgate.netmdpi.com The chlorine atom and the phenoxy group can be strategically modified to optimize interactions with biological targets, leading to the development of new therapeutic agents.

Design of Novel Pharmacologically Active Compounds

The versatility of the this compound scaffold allows for its incorporation into a wide range of molecular designs aimed at producing novel pharmacologically active compounds. researchgate.net By introducing different functional groups and side chains, medicinal chemists can fine-tune the electronic and steric properties of the molecule to enhance its binding affinity and selectivity for specific enzymes or receptors. This approach has been used to develop compounds with potential applications in various therapeutic areas.

For example, the synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide, also known as rafoxanide, utilizes a derivative of this compound. nih.gov This compound has demonstrated anthelmintic properties. nih.gov

Development of Anti-inflammatory Agents

Chronic inflammation is a key factor in the development of many diseases. nih.gov Research has focused on developing new anti-inflammatory drugs with improved side-effect profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Schiff bases and other derivatives of anilines have been investigated for their potential anti-inflammatory properties. internationaljournalcorner.comnih.gov The design of novel compounds that can modulate inflammatory pathways is an active area of research. researchgate.net

Anti-cancer Agent Research

The search for new and more effective anti-cancer agents is a major focus of medicinal chemistry. mdpi.com The this compound scaffold has been incorporated into molecules designed as potential anti-cancer drugs. For instance, derivatives of this aniline have been studied for their cytotoxic effects on various cancer cell lines. The strategy of molecular hybridization, which combines two or more pharmacophores into a single molecule, has been employed to create novel compounds with enhanced anti-cancer activity. mdpi.com This approach has led to the synthesis of hybrids containing quinoline (B57606) and benzimidazole (B57391) moieties, which have shown inhibitory effects on cancer cell growth. mdpi.com Furthermore, phenoxazine (B87303) derivatives, which share structural similarities with the phenoxy aniline core, are being investigated as G-quadruplex stabilizing ligands with potential anti-cancer applications. nih.gov

Application in Agrochemical Research

The primary application of this compound in the agrochemical industry is as a key intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides. This class of herbicides is highly effective against a wide range of grass weeds in broadleaf crops. wikipedia.org

Key Role in Herbicide Synthesis:

This compound is a crucial precursor for the synthesis of several commercial herbicides, with Quizalofop-p-ethyl being a prominent example. guidechem.com The synthesis generally involves the reaction of this compound with other chemical entities to construct the final herbicidally active molecule. The aryloxyphenoxypropionate herbicides work by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a vital enzyme for fatty acid synthesis. wikipedia.orgmdpi.com This inhibition ultimately leads to the death of the weed.

Recent research continues to build upon the aryloxyphenoxypropionate scaffold to develop new herbicides with improved efficacy and crop safety. For instance, novel derivatives incorporating a quinazolinone moiety have been synthesized and shown to exhibit potent herbicidal activity against various grass weeds, while also demonstrating better safety for crops like cotton, soybean, and peanut compared to Quizalofop-p-ethyl. nih.govacs.org These studies underscore the ongoing importance of the core structure, for which this compound can be a foundational component.

Below is an interactive table detailing examples of herbicides and related research compounds derived from or structurally related to the phenoxyaniline (B8288346) core.

Table 1: Examples of Herbicides and Research Compounds

| Compound Name | Class | Target Weed | Crop Safety |

|---|---|---|---|

| Quizalofop-p-ethyl | Aryloxyphenoxypropionate | Gramineous weeds | High selectivity for broad-leaf crops |

| QPP-I-6 | Aryloxyphenoxypropionate-quinazolinone | Echinochloa crusgalli, Digitaria sanguinalis | High safety for Cotton, Soybean, Peanut |

Emerging Research Areas and Unexplored Potentials

While its role in agrochemicals is well-established, the this compound scaffold holds significant, largely untapped potential in biomedical research. The diaryl ether motif present in the molecule is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov

Lead discovery is the process of identifying chemical compounds that show promise for therapeutic intervention. sigmaaldrich.cnfrontiersin.org Cross-screening, a powerful strategy in this endeavor, involves testing a library of compounds against a wide array of biological targets to uncover new and unexpected activities.

Although specific cross-screening studies centered on this compound are not extensively documented, the diaryl ether structural class to which it belongs has been the subject of such investigations. For example, a virtual screening campaign led to the identification of diaryl ether-substituted phthalazinones as inhibitors of a phosphodiesterase from the parasite Trypanosoma brucei, the causative agent of African sleeping sickness. nih.govnih.gov This demonstrates the potential of the diaryl ether core to interact with diverse biological targets.

The this compound molecule itself, or a library of its simple derivatives, could be subjected to high-throughput screening against a panel of enzymes and receptors to identify novel lead compounds for various diseases. researchgate.net This approach could rapidly reveal new therapeutic avenues for this chemical entity beyond its current applications.

The effectiveness of a drug is not only determined by its intrinsic activity but also by its ability to reach the target site in the body in sufficient concentration without causing undue side effects. Advanced drug delivery systems (DDS) aim to achieve this by improving the solubility, stability, and targeting of therapeutic agents. nih.gov

Currently, there is no specific research on incorporating this compound into advanced drug delivery systems. However, this is a promising area for future exploration, particularly if derivatives of the compound are identified as potent drug candidates. For instance, if a derivative shows anti-cancer activity but has poor water solubility, it could be encapsulated in nanoparticles or liposomes to enhance its delivery to tumor tissues. nih.gov

The development of drug-polymer conjugates is another avenue. A therapeutically active derivative of this compound could be chemically linked to a biocompatible polymer, potentially leading to improved pharmacokinetics and reduced systemic toxicity. Given that derivatives of this compound have been investigated as kinase inhibitors for cancer therapy, formulating these potent molecules into targeted delivery systems is a logical next step to improve their therapeutic index. nih.gov

For a scaffold like this compound, AI and ML could be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data for diaryl ether compounds to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of new, unsynthesized derivatives of this compound. frontiersin.org This would allow researchers to prioritize the synthesis of the most promising compounds, saving time and resources.

De Novo Design: Generative AI models can design novel molecules based on the this compound core, optimized for specific properties like high binding affinity to a target protein and low predicted toxicity.

Reaction Prediction: AI can help chemists devise the most efficient synthetic routes to new derivatives, a concept demonstrated in the development of chemical reactivity flowcharts. scitechdaily.com

While the direct application of AI to this compound is still an emerging field, the broader use of these technologies in chemical and pharmaceutical research points to a future where the potential of this and other privileged scaffolds can be explored with unprecedented speed and precision. ijettjournal.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-4-phenoxyaniline, and what reaction conditions optimize yield and purity?

- Methodology : Two primary routes are documented:

- Route 1 : Condensation of 1-(chloromethyl)-3-fluorobenzene with 2-chloro-4-nitrophenol using potassium carbonate as a base, followed by reduction with Fe/NHCl. This method achieves an 82% yield with robust scalability .

- Route 2 : Hydrogenation of 2-chloro-4-nitrophenoxybenzene derivatives using Pt/C under H at room temperature for 6 hours. Post-reduction purification via column chromatography ensures high purity (>95%) .

- Critical Parameters : Reaction temperature (60–80°C for condensation), catalyst loading (5–10% Pt/C), and inert atmosphere (N) to prevent oxidation.

Q. Which spectroscopic techniques are essential for characterizing this compound and intermediates?

- Key Techniques :

- 1H-NMR : Aromatic protons appear at δ 7.30 ppm (t, J = 7.2 Hz) and δ 6.55 ppm (dd, J = 8.7, 2.6 Hz) for the aniline moiety .

- TLC : Used to monitor reaction progress (e.g., R = 0.27 in CHCl) .

- Melting Point : Reported at 178°C for crystalline derivatives .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR shifts) for derivatives be resolved?

- Analytical Workflow :

- High-Resolution MS : Confirm molecular ion peaks (e.g., M.W. 203.216 for CHFNO derivatives) .

- 2D NMR (COSY/HSQC) : Resolve overlapping signals in DMSO-d or CDCl .

- X-ray Crystallography : Validate regiochemistry of substituents (e.g., phenoxy vs. chloro positioning) .

- Cross-Validation : Compare experimental data with computational simulations (DFT or molecular docking) to address discrepancies .

Q. What strategies enhance the bioactivity of this compound derivatives, and how are SAR studies designed?

- Derivatization Approaches :

- Electron-Withdrawing Groups : Introduce -CF or -NO to improve binding affinity to target enzymes .

- Amide Coupling : Use HATU/DIPEA in THF to conjugate benzoic acid derivatives, enabling library synthesis for high-throughput screening .

- SAR Evaluation :

- Bioassays : Test inhibition of cell proliferation (IC values) or enzyme activity (e.g., kinase assays).

- Multivariate Analysis : Apply PCA or regression models to correlate substituent effects with activity trends .

Q. How can reaction byproducts or impurities in synthetic workflows be systematically identified?

- Analytical Protocols :

- HPLC-UV/HRMS : Detect trace impurities (<0.5%) using C18 columns and acetonitrile/water gradients .

- GC-MS : Monitor volatile byproducts (e.g., chlorinated intermediates) with capillary columns and electron ionization .

Data Analysis & Contradiction Management

Q. What statistical frameworks are recommended for analyzing bioactivity datasets from derivative libraries?

- Tools :

- Dose-Response Curves : Fit data using GraphPad Prism or R to calculate EC/IC values .

- Cluster Analysis : Group derivatives by substituent patterns and bioactivity profiles to identify pharmacophores .

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Root-Cause Analysis :

- Solvent Polarity : Melting points vary with recrystallization solvents (e.g., EtOAc vs. hexane) .

- Isomeric Purity : Verify absence of regioisomers (e.g., 4-chloro-3-phenoxy vs. 3-chloro-4-phenoxy) via NOESY NMR .

- Reproducibility : Standardize protocols for drying (vacuum desiccation) and solvent removal (rotary evaporation under reduced pressure) .

Safety & Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particles (PAC-1: 2.1 mg/m³) .

- Waste Disposal : Absorb spills with diatomaceous earth and dispose as halogenated organic waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.